2-bromo-4-methyl-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol
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Overview
Description
2-bromo-4-methyl-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol: is a complex organic compound with a fascinating structure. Let’s break it down:
- The phenol moiety consists of a benzene ring with a hydroxyl group (-OH) attached.
- The bromo group (Br) is located at position 2 on the benzene ring.
- The methyl group (CH₃) is attached at position 4.
- The imino group (=NH) connects the phenyl ring to the benzothiazole ring.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis:
Other Routes:
- Information on industrial-scale production methods for this specific compound is limited. research and development in this area are ongoing.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives with modified functional groups or substitutions.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Possible applications in drug development.
Industry: May serve as a precursor for specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific biological target. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other related compounds.
Similar Compounds: Explore related structures, such as other indoles or benzothiazoles.
Remember that scientific advancements continually shape our understanding of compounds, so ongoing research is essential
Properties
Molecular Formula |
C22H17BrN2OS |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-bromo-4-methyl-6-[[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C22H17BrN2OS/c1-13-3-8-20-19(11-13)25-22(27-20)15-4-6-17(7-5-15)24-12-16-9-14(2)10-18(23)21(16)26/h3-12,26H,1-2H3 |
InChI Key |
UVKBLMZBHLJRFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)C)Br)O |
Origin of Product |
United States |
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